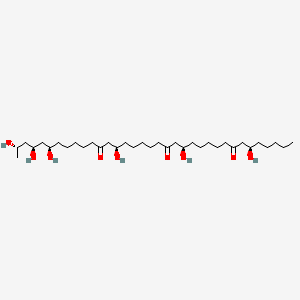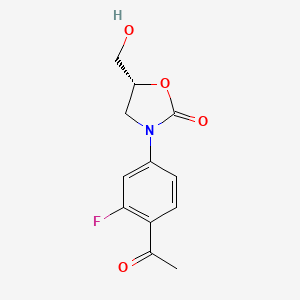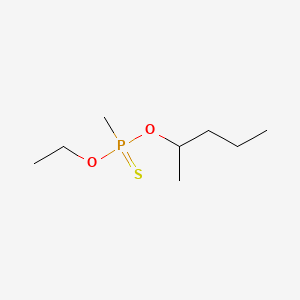![molecular formula C9H12N2O11P2 B14169517 [5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate CAS No. 92544-21-3](/img/structure/B14169517.png)
[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, an oxolan ring, and a phosphono hydrogen phosphate group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and oxolan intermediates, followed by their coupling with a phosphono hydrogen phosphate group. Common reagents used in these reactions include phosphoric acid derivatives, organic solvents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, involving controlled reaction conditions such as temperature, pressure, and pH. Advanced purification methods, including chromatography and crystallization, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The phosphono hydrogen phosphate group plays a crucial role in these interactions, facilitating binding and catalytic processes.
Comparison with Similar Compounds
Similar Compounds
[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate: shares structural similarities with other pyrimidine and oxolan derivatives.
This compound: is compared with compounds like and .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
92544-21-3 |
|---|---|
Molecular Formula |
C9H12N2O11P2 |
Molecular Weight |
386.15 g/mol |
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H12N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,6,8H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17) |
InChI Key |
VWWHJAXEDCVPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


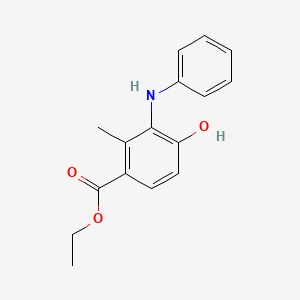
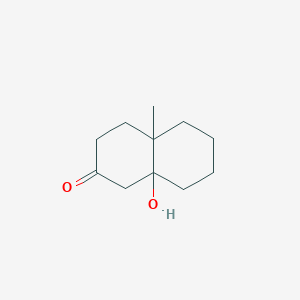
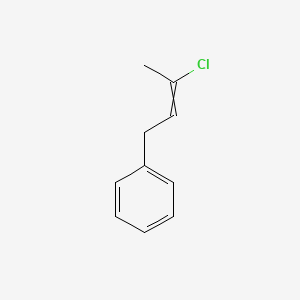
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)
